N-(4-phenylbutyl)cyclopentanecarboxamide
Overview
Description
N-(4-phenylbutyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 245.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.177964357 g/mol and the complexity rating of the compound is 240. The solubility of this chemical has been described as 33.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroprotection in Cerebral Ischemic Injury
Sodium 4-phenylbutyrate (4-PBA) has been identified as a compound with neuroprotective effects in models of cerebral ischemic injury. Research by Qi et al. (2004) demonstrated that 4-PBA could attenuate infarction volume, reduce hemispheric swelling, and improve neurological outcomes in a mouse model of hypoxia-ischemia. The study suggests that 4-PBA achieves these effects by inhibiting endoplasmic reticulum (ER)-mediated apoptosis and inflammation, positioning it as a potential therapeutic agent for stroke treatment (Qi, Hosoi, Okuma, Kaneko, & Nomura, 2004).
Cystic Fibrosis
In cystic fibrosis (CF) research, sodium 4-phenylbutyrate has been evaluated for its potential to restore CF transmembrane conductance regulator (CFTR) function in patients homozygous for deltaF508-CFTR. A study by Rubenstein and Zeitlin (1998) in deltaF508-homozygous CF patients showed that 4-PBA therapy could induce small but significant improvements in nasal potential difference (NPD) response patterns, indicative of epithelial CFTR function improvement. This suggests a novel approach for CF treatment using 4-PBA (Rubenstein & Zeitlin, 1998).
Anticancer Properties
Phenylbutyrate has been studied for its effects on cancer cells, particularly malignant glioma cells. Engelhard et al. (1998) found that phenylbutyrate could inhibit glioma cell proliferation, migration, and invasiveness, and downregulate oncogenic c-myc and urokinase expression. These findings highlight phenylbutyrate's potential as a promising compound for treating malignant glioma (Engelhard, Homer, Duncan, & Rozental, 1998).
Pharmacoproteomics
A pharmacoproteomic analysis of 4-PBA-treated cystic fibrosis bronchial epithelial cells identified butyrate-responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules associated with amelioration of the chloride transport defect in CF cells. This study by Singh et al. (2006) underscores the complex molecular interactions mediated by 4-PBA and its potential therapeutic implications for CF (Singh, Vij, Mogayzel, Jozwik, Pollard, & Zeitlin, 2006).
Properties
IUPAC Name |
N-(4-phenylbutyl)cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-16(15-11-4-5-12-15)17-13-7-6-10-14-8-2-1-3-9-14/h1-3,8-9,15H,4-7,10-13H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIYWACFSPAVMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196473 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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